molecular formula C26H25N3O3S B14123960 N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14123960
M. Wt: 459.6 g/mol
InChI Key: BZYMGQFZTHFWFG-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 2,3-dihydro-1H-inden-1-yl group linked via an acetamide bridge to a thieno[3,2-d]pyrimidine-dione core substituted with a 3,4-dimethylbenzyl moiety. The 3,4-dimethylbenzyl substituent may modulate lipophilicity and metabolic stability compared to simpler alkyl or aryl groups.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H25N3O3S/c1-16-7-8-18(13-17(16)2)14-29-25(31)24-22(11-12-33-24)28(26(29)32)15-23(30)27-21-10-9-19-5-3-4-6-20(19)21/h3-8,11-13,21H,9-10,14-15H2,1-2H3,(H,27,30)

InChI Key

BZYMGQFZTHFWFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCC5=CC=CC=C45)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the indene and dimethylbenzyl groups through various coupling reactions. Common reagents and conditions include:

    Reagents: Thienopyrimidine precursors, indene derivatives, dimethylbenzyl halides, coupling agents (e.g., palladium catalysts), and solvents (e.g., DMF, DMSO).

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, electrophiles, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indenyl and Dihydroindenyl Derivatives

Compounds sharing the indenyl or dihydroindenyl moiety often exhibit distinct bioactivity profiles due to stereochemical and substituent variations:

  • N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (): Retains the dihydroindenyl core but substitutes the thienopyrimidine with a cyclopentyl group. This structural simplification reduces hydrogen-bonding capacity, likely diminishing kinase inhibition potency compared to the target compound .
  • 3-Hydroxy-2,3-dihydro-1H-inden-1-one (): A simpler dihydroindenyl derivative lacking the acetamide and heterocyclic components. Its primary role is as a synthetic intermediate, emphasizing the target compound’s complexity and tailored design .
  • N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Shares the indenyl-acetamide-thienopyrimidine backbone but replaces the dimethylbenzyl group with trimethylpyrido substituents.

Thieno[3,2-d]pyrimidine and Pyrimidine-based Heterocycles

The thienopyrimidine-dione system is critical for interactions with ATP-binding pockets in kinases:

  • 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (): Replaces the thienopyrimidine with a pyrimidine-triazole hybrid.
  • Pyrazolo[3,4-d]pyrimidine-chromenone hybrids (): Feature a pyrazolopyrimidine core linked to chromenone, a scaffold associated with anti-inflammatory activity. The absence of the indenyl group in these analogs may limit their conformational rigidity, affecting binding affinity .

Acetamide-containing Analogues

Acetamide bridges are common in bioactive compounds, influencing solubility and membrane permeability:

  • Benzodiazepine-acetamide derivatives (): Complex structures with benzodiazepine cores show divergent applications (e.g., CNS modulation vs. kinase inhibition). Their larger size and multiple aromatic systems may reduce bioavailability relative to the target compound .
  • N-[(Steroidally substituted phenyl)phenyl]acetamides (): These feature intricate stereochemistry but lack heterocyclic moieties, underscoring the target compound’s balance between rigidity and functional diversity .

Structural and Functional Data Comparison

Compound Name Key Substituents Core Structure Potential Bioactivity
Target Compound 3,4-Dimethylbenzyl, thienopyrimidine-dione Indenyl-acetamide-thienopyrimidine Kinase inhibition (inferred)
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,7,9-trimethyl-4-oxopyrido[...]acetamide Trimethylpyrido Indenyl-acetamide-pyridothieno Anticancer (structural analog)
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Cyclopropyl-triazole, pyridinylpyrimidine Acetamide-pyrimidine-triazole Kinase inhibition
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide Cyclopentyl Dihydroindenyl-acetamide Intermediate/Synthetic

Research Findings and Implications

  • Synthesis : The target compound likely employs multi-step protocols similar to ’s acetamide-pyrimidine derivatives, utilizing palladium catalysis or nucleophilic substitutions .
  • Crystallography : Analogous dihydroindenyl compounds () exhibit planar aromatic systems and defined hydrogen-bonding motifs, suggesting the target’s indenyl group stabilizes binding conformations .
  • Pharmacology : The dimethylbenzyl group’s electron-donating methyl groups may enhance metabolic stability over ’s trimethylpyrido analog, which risks steric hindrance .

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The indene moiety is known for its involvement in various biochemical interactions, while the thieno[3,2-d]pyrimidine component is associated with a range of pharmacological effects.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Structural Features

The compound features an indene ring, a thieno[3,2-d]pyrimidine structure, and an acetamide group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results suggested that compounds with structural similarities can induce apoptosis in cancer cells and inhibit tumor growth effectively .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine moiety may inhibit certain kinases involved in cell proliferation.
  • Receptor Modulation : The compound may modulate receptors related to cancer cell survival pathways.

Pharmacological Effects

The pharmacological profile includes:

  • Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in animal models. For example, N'-benzyl 2-amino acetamides have demonstrated efficacy in maximal electroshock seizure models .
  • Anti-inflammatory Effects : Compounds with similar structures have been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Screening

A comprehensive study screened various compounds for their anticancer potential. The results indicated that derivatives of thieno[3,2-d]pyrimidine significantly inhibited the proliferation of cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anticonvulsant Evaluation

Research on N'-benzyl 2-amino acetamides revealed their potential as anticonvulsants with lower effective doses than traditional medications like phenobarbital. This suggests that similar modifications in the compound may yield enhanced therapeutic effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeED50 (mg/kg)Reference
N'-benzyl 2-amino acetamidesAnticonvulsant13 - 21
Thieno[3,2-d]pyrimidine derivativesAnticancerN/A
N-(substituted benzyl)-acetamidesAnti-inflammatoryN/A
MechanismDescription
Enzyme InhibitionInhibits kinases involved in cancer pathways
Receptor ModulationAlters receptor activity related to cell survival
Cytokine InhibitionReduces levels of pro-inflammatory cytokines

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